2-Cyclopropoxy-5-(dimethylamino)benzamide
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Overview
Description
2-Cyclopropoxy-5-(dimethylamino)benzamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry, biology, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-5-(dimethylamino)benzamide typically involves the condensation of 2-cyclopropoxybenzoic acid with dimethylamine under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of ultrasonic irradiation and Lewis acidic ionic liquids immobilized on diatomite earth has been reported to enhance the efficiency and eco-friendliness of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropoxy-5-(dimethylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, thiols, and amines.
Major Products Formed:
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
2-Cyclopropoxy-5-(dimethylamino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antibacterial and antioxidant agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- 2-Amino-5-(dimethylamino)benzamide
Comparison: 2-Cyclopropoxy-5-(dimethylamino)benzamide is unique due to its cyclopropoxy group, which imparts distinct chemical and biological properties. Compared to 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide, the cyclopropoxy group enhances its stability and reactivity. Additionally, the presence of the dimethylamino group contributes to its potential as an antibacterial and antioxidant agent .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-(dimethylamino)benzamide |
InChI |
InChI=1S/C12H16N2O2/c1-14(2)8-3-6-11(16-9-4-5-9)10(7-8)12(13)15/h3,6-7,9H,4-5H2,1-2H3,(H2,13,15) |
InChI Key |
NYSIXXVYICLELB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)OC2CC2)C(=O)N |
Origin of Product |
United States |
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